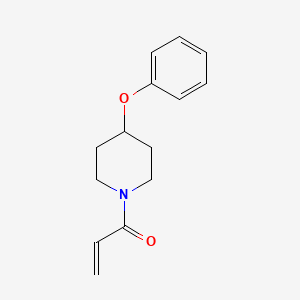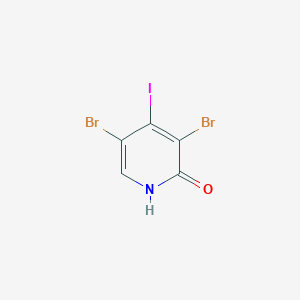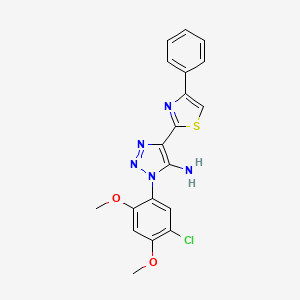
1-(4-Phenoxypiperidin-1-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Phenoxypiperidin-1-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4'-Methylpropiophenone-oxime or MDPV, and it belongs to the class of synthetic cathinones. MDPV is a psychoactive substance that has been found to have stimulant properties similar to those of cocaine and amphetamines. The purpose of
作用机制
MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters for these neurotransmitters and prevents their reuptake, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration results in the stimulation of the central nervous system, leading to feelings of euphoria, increased energy, and decreased appetite.
Biochemical and Physiological Effects:
MDPV has been found to have significant effects on the central nervous system, including increased heart rate, blood pressure, and body temperature. It has also been found to cause vasoconstriction and muscle tension. In addition, MDPV has been found to have significant effects on the brain, including increased dopamine release and decreased serotonin release. These effects can lead to addiction, psychosis, and other negative outcomes.
实验室实验的优点和局限性
MDPV has several advantages for lab experiments, including its potency, selectivity, and ease of synthesis. However, MDPV also has several limitations, including its potential for abuse, its toxicity, and its potential for negative side effects.
未来方向
There are several future directions for research on MDPV, including the development of new synthetic methods, the study of its pharmacological properties, and the development of new treatments for addiction and other disorders. In addition, future research should focus on the development of safer and more effective synthetic cathinones that can be used in medicine and other fields.
Conclusion:
In conclusion, 1-(4-Phenoxypiperidin-1-yl)prop-2-en-1-one is a chemical compound that has significant potential for scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While MDPV has several advantages for lab experiments, it also has several limitations and potential negative outcomes. Future research should focus on the development of safer and more effective synthetic cathinones that can be used in medicine and other fields.
合成方法
MDPV can be synthesized using various methods, including the Leuckart reaction, reductive amination, and oxidative coupling. The Leuckart reaction involves the reaction of propiophenone with ammonium formate and formic acid, followed by the reaction of the resulting imine with 4-phenoxypiperidine. Reductive amination involves the reaction of propiophenone with methylamine and sodium borohydride, followed by the reaction of the resulting imine with 4-phenoxypiperidine. Oxidative coupling involves the reaction of propiophenone with hydroxylamine, followed by the reaction of the resulting oxime with 4-phenoxypiperidine. The synthesis of MDPV requires expertise in organic chemistry and should only be performed by trained professionals.
科学研究应用
MDPV has been extensively studied for its potential applications in various fields, including medicine, neuroscience, and pharmacology. In medicine, MDPV has been found to have potential as a treatment for depression, anxiety, and attention deficit hyperactivity disorder (ADHD). In neuroscience, MDPV has been used to study the mechanisms of addiction and reward. In pharmacology, MDPV has been used to study the effects of stimulants on the central nervous system.
属性
IUPAC Name |
1-(4-phenoxypiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-14(16)15-10-8-13(9-11-15)17-12-6-4-3-5-7-12/h2-7,13H,1,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBNNRPJTZHQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenoxypiperidin-1-yl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-4-(N,N-dipropylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2961872.png)
![N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B2961874.png)
![5-chloro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide](/img/structure/B2961875.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2961879.png)
![4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzenesulfonamide](/img/structure/B2961881.png)
![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2961883.png)

![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2961886.png)



![4-Cyclopentyl-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2961892.png)
